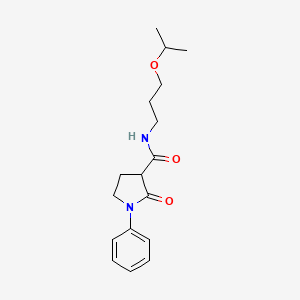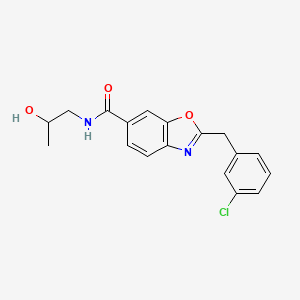
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as CGP-37157, is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane.
作用機序
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. This inhibition leads to an increase in mitochondrial calcium levels, which has been shown to have a protective effect against oxidative stress and cell death.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its role in protecting against mitochondrial dysfunction, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cardiac function and reduce the severity of ischemic injury in animal models.
実験室実験の利点と制限
One of the major advantages of using N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide in lab experiments is its potency and specificity as an inhibitor of the mitochondrial Na+/Ca2+ exchanger. However, its use is limited by its relatively short half-life and the need for high concentrations to achieve effective inhibition.
将来の方向性
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One area of interest is its potential application in the treatment of cancer, particularly those types that are associated with mitochondrial dysfunction. Another area of interest is its role in the regulation of autophagy, which is a cellular process that plays a critical role in the maintenance of cellular homeostasis. Additionally, further studies are needed to determine the optimal dosing and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide for therapeutic use.
Conclusion
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. Its inhibition of the mitochondrial Na+/Ca2+ exchanger has been shown to have a protective effect against mitochondrial dysfunction and cell death in models of neurodegenerative diseases and ischemic injury. While there are limitations to its use, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has the potential to be a valuable tool in the study of mitochondrial function and the development of therapeutics for a variety of diseases.
合成法
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with N-phenylsulfonyl chloride and 3-chloroaniline. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
科学的研究の応用
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its role in the treatment of neurological disorders, particularly those associated with mitochondrial dysfunction. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to protect against mitochondrial calcium overload and prevent cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6032692.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)